

# Application of NCB-0846 in Patient-Derived Organoid Models

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## Compound of Interest

Compound Name: NCB-0846

Cat. No.: B609491

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## Introduction

**NCB-0846** is a potent and orally available small-molecule inhibitor of Traf2- and Nck-interacting kinase (TNIK), a key regulator of the Wnt signaling pathway.<sup>[1][2][3][4][5]</sup> The Wnt pathway is frequently dysregulated in various cancers, particularly colorectal cancer (CRC), where it plays a crucial role in the maintenance of cancer stem cells (CSCs).<sup>[1][6]</sup> CSCs are a subpopulation of tumor cells with self-renewal and differentiation capabilities, and they are often implicated in therapy resistance and tumor recurrence. **NCB-0846** has demonstrated preclinical efficacy in suppressing CSC activities and the growth of patient-derived colorectal cancer xenografts, making it a promising therapeutic candidate.<sup>[1][6]</sup>

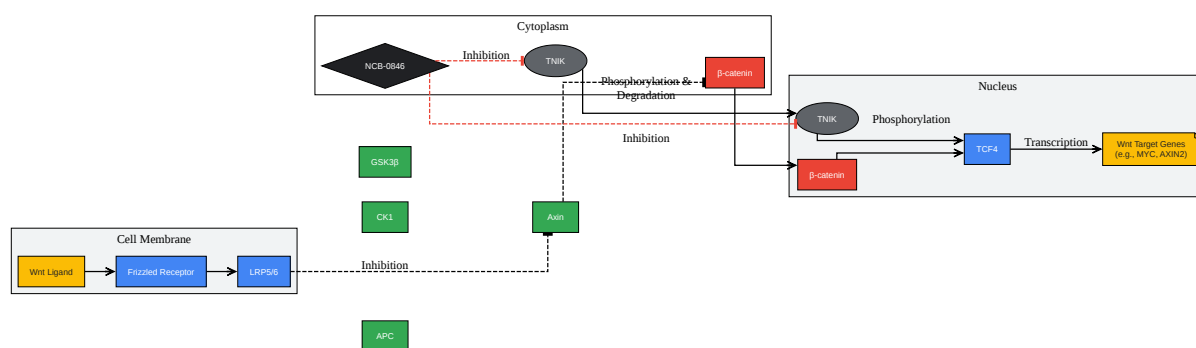
Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro culture systems that recapitulate the genetic and phenotypic characteristics of the original patient's tumor.<sup>[7][8]</sup> As such, PDOs represent a more clinically relevant model for preclinical drug evaluation compared to traditional 2D cell cultures. This document provides detailed application notes and protocols for the utilization of **NCB-0846** in patient-derived organoid models, with a focus on colorectal cancer.

## Mechanism of Action

**NCB-0846** primarily functions by inhibiting the kinase activity of TNIK.<sup>[1][2]</sup> TNIK is a serine-threonine kinase that acts as a downstream component of the Wnt signaling pathway. In

cancers with aberrant Wnt signaling (e.g., due to APC mutations), TNIK is essential for the transcriptional activity of the  $\beta$ -catenin/T-cell factor 4 (TCF4) complex. By binding to the ATP-binding pocket of TNIK, **NCB-0846** prevents the phosphorylation of TCF4, thereby inhibiting the expression of Wnt target genes such as AXIN2 and MYC.<sup>[2][4]</sup> This ultimately leads to the suppression of cancer cell proliferation and the abrogation of cancer stemness.<sup>[1][3]</sup> Additionally, **NCB-0846** has been shown to modulate the TGF- $\beta$  signaling pathway by inhibiting SMAD2/3 phosphorylation and nuclear translocation.<sup>[5][9][10]</sup>

## Signaling Pathway Diagram



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Caption: Wnt signaling pathway and the inhibitory action of **NCB-0846** on TNIK.

## Quantitative Data Summary

The following tables summarize the in vitro efficacy of **NCB-0846**.

Table 1: Kinase Inhibitory Activity of **NCB-0846**

Kinase	IC50 (nM)	Reference
TNIK	21	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>

Table 2: Off-Target Kinase Inhibition of **NCB-0846** (>80% inhibition at 0.1  $\mu$ M)

Kinase
FLT3
JAK3
PDGFR $\alpha$
TRKA
CDK2/CycA2
HGK
Source: <a href="#">[2]</a> <a href="#">[4]</a>

Table 3: Effect of **NCB-0846** on Wnt Signaling and Cancer Stem Cell Markers

Cell Line	Assay	Effect	Concentration	Reference
HCT116	TCF/LEF Transcriptional Activity	Inhibition	Not specified	<a href="#">[2]</a> <a href="#">[4]</a>
DLD-1	TCF/LEF Transcriptional Activity	Inhibition	Not specified	<a href="#">[2]</a> <a href="#">[4]</a>
HCT116	AXIN2, MYC Gene Expression	Reduction	Not specified	<a href="#">[2]</a> <a href="#">[4]</a>
HCT116	CD44, CD133, ALDH1 Expression	Downregulation	Not specified	<a href="#">[2]</a>
HCT116	Colony Formation in Soft Agar	Inhibition (~20- fold higher than NCB-0970)	1 $\mu$ M	<a href="#">[11]</a> <a href="#">[12]</a>

## Experimental Protocols

### Establishment and Culture of Colorectal Cancer Patient-Derived Organoids

This protocol is adapted from established methods for generating PDOs from colorectal cancer tissues.[\[1\]](#)[\[3\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Materials:

- Fresh colorectal cancer tissue
- Gentle Cell Dissociation Reagent
- Advanced DMEM/F-12
- Matrigel® or other basement membrane extract (BME)
- Human Colorectal Cancer Organoid Culture Medium

- 24-well tissue culture plates
- 15 mL conical tubes
- Cell strainers (100  $\mu$ m)

Procedure:

- Obtain fresh colorectal cancer tissue in a sterile collection tube on ice.
- In a biological safety cabinet, wash the tissue with ice-cold PBS.
- Mince the tissue into small fragments (~1-3 mm<sup>3</sup>).
- Digest the tissue fragments with Gentle Cell Dissociation Reagent at 37°C for 10-15 minutes.
- Neutralize the dissociation reagent with Advanced DMEM/F-12 and filter the cell suspension through a 100  $\mu$ m cell strainer.
- Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
- Resuspend the cell pellet in Matrigel® on ice.
- Plate 25  $\mu$ L domes of the Matrigel®/cell suspension mixture into a pre-warmed 24-well plate.
- Allow the Matrigel® to solidify at 37°C for 15-20 minutes.
- Add 500  $\mu$ L of Human Colorectal Cancer Organoid Culture Medium to each well.
- Culture the organoids at 37°C and 5% CO<sub>2</sub>, changing the medium every 2-3 days.
- Passage the organoids every 7-10 days by mechanically disrupting the Matrigel® and replating.

## Drug Efficacy Testing in PDOs using CellTiter-Glo® 3D Assay

This protocol outlines the assessment of PDO viability after treatment with **NCB-0846** using the CellTiter-Glo® 3D assay.[\[10\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

#### Materials:

- Established colorectal cancer PDOs
- **NCB-0846** (solubilized in DMSO)
- 96-well opaque-walled plates
- CellTiter-Glo® 3D Reagent
- Luminometer

#### Procedure:

- Harvest and dissociate established PDOs into small fragments.
- Seed the organoid fragments in Matrigel® domes in a 96-well opaque-walled plate.
- After 24-48 hours of culture, treat the organoids with a serial dilution of **NCB-0846** (e.g., 0.01 µM to 10 µM). Include a DMSO vehicle control.
- Incubate the plate for 72 hours at 37°C and 5% CO<sub>2</sub>.
- Equilibrate the plate and the CellTiter-Glo® 3D Reagent to room temperature.
- Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well.
- Mix vigorously on a plate shaker for 5 minutes to induce cell lysis.
- Incubate at room temperature for 25 minutes to stabilize the luminescent signal.
- Measure luminescence using a luminometer.
- Calculate IC<sub>50</sub> values using a four-parameter dose-response curve.

# Analysis of Cancer Stem Cell Markers by Flow Cytometry

This protocol describes the analysis of CSC markers in PDOs treated with **NCB-0846**.

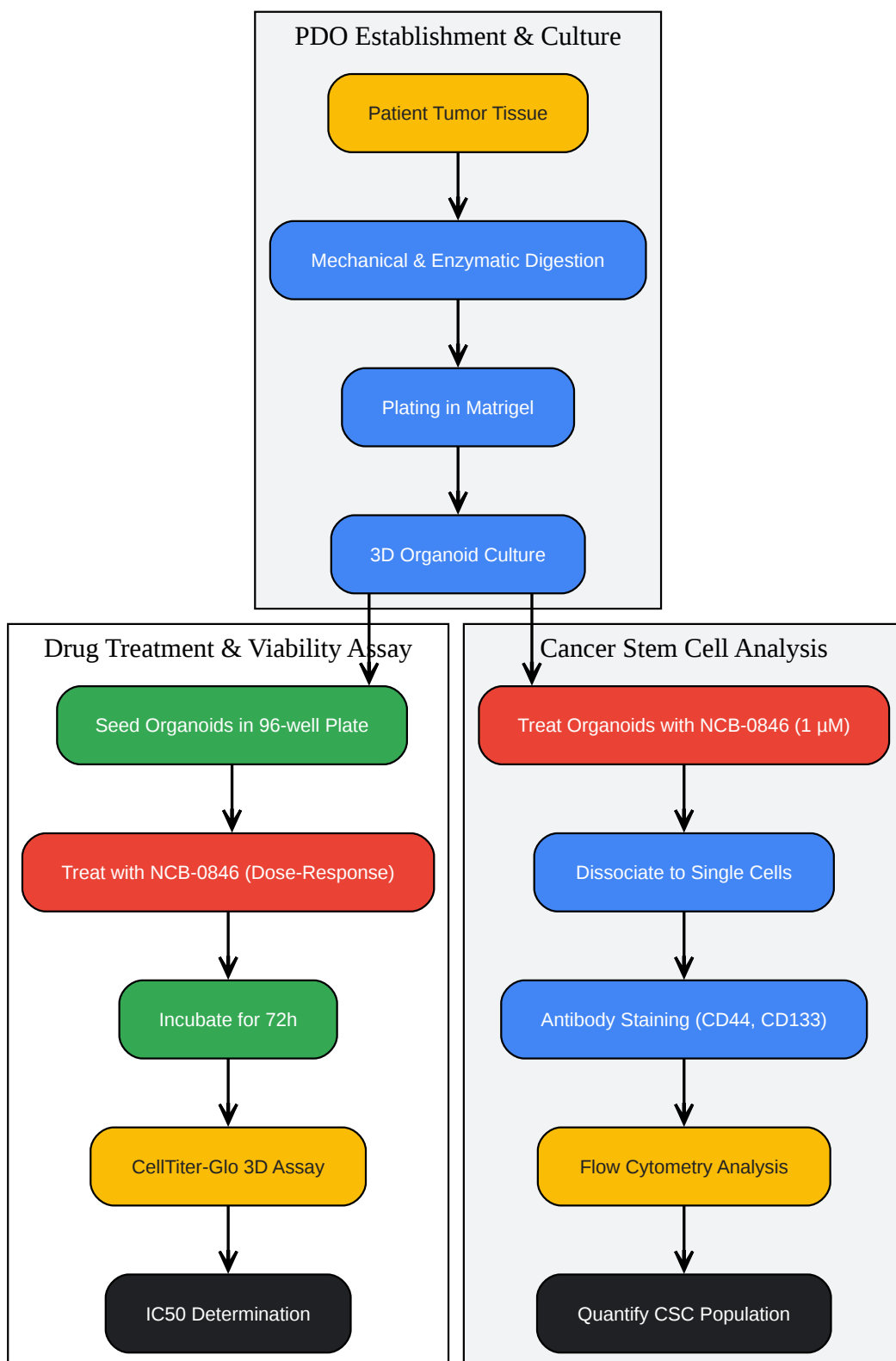
## Materials:

- Treated and untreated PDOs
- Cell recovery solution (e.g., dispase or similar)
- Trypsin-EDTA
- FACS buffer (PBS with 2% FBS)
- Fluorochrome-conjugated antibodies against CSC markers (e.g., CD44, CD133, EpCAM)
- Flow cytometer

## Procedure:

- Treat established PDOs with **NCB-0846** (e.g., 1  $\mu$ M) or DMSO for 48-72 hours.
- Harvest the organoids and incubate with a cell recovery solution to dissolve the Matrigel®.
- Dissociate the organoids into a single-cell suspension using Trypsin-EDTA.
- Wash the cells with FACS buffer and resuspend at a concentration of  $1 \times 10^6$  cells/mL.
- Incubate the cells with fluorochrome-conjugated antibodies against CSC markers for 30 minutes on ice in the dark.
- Wash the cells twice with FACS buffer.
- Resuspend the cells in FACS buffer and analyze using a flow cytometer.
- Quantify the percentage of cells expressing the CSC markers in the treated versus untreated populations.

## Experimental Workflow Diagram



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Caption: Experimental workflow for evaluating **NCB-0846** in PDOs.

## Conclusion

The use of patient-derived organoids provides a robust and clinically relevant platform for evaluating the efficacy of targeted therapies like **NCB-0846**. The protocols outlined in this document offer a framework for assessing the impact of **NCB-0846** on PDO viability and the cancer stem cell population. These studies will be instrumental in furthering our understanding of **NCB-0846**'s therapeutic potential and in identifying patient populations that are most likely to benefit from this novel Wnt pathway inhibitor.

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## References

- 1. Protocol for generation of and high-throughput drug testing with patient-derived colorectal cancer organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. doaj.org [doaj.org]
- 3. Protocol for serial organoid formation assay using primary colorectal cancer tissues to evaluate cancer stem cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Patient-derived organoids for precision oncology: a platform to facilitate clinical decision making - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cancer patient-derived organoids: Novel models for the study of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for drug screening of patient-derived tumor organoids using high-content fluorescent imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.stemcell.com [cdn.stemcell.com]

- 11. [molecularpost.altervista.org](https://molecularpost.altervista.org) [[molecularpost.altervista.org](https://molecularpost.altervista.org)]
- 12. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 13. Generation of Patient-Derived Colorectal Cancer Organoids for RAS Studies | Springer Nature Experiments [[experiments.springernature.com](https://experiments.springernature.com)]
- 14. [stemcell.com](https://stemcell.com) [[stemcell.com](https://stemcell.com)]
- 15. A Guide to Cultivating Organoids of Colorectal Cancer [[absin.net](https://absin.net)]
- 16. [gdr-organoides.cnrs.fr](https://gdr-organoides.cnrs.fr) [[gdr-organoides.cnrs.fr](https://gdr-organoides.cnrs.fr)]
- 17. [promega.com](https://promega.com) [[promega.com](https://promega.com)]
- 18. CellTiter-Glo® 3D Cell Viability Assay | 3D Cell Culture [[worldwide.promega.com](https://worldwide.promega.com)]
- 19. CellTiter-Glo® 3D Cell Viability Assay Protocol [[promega.com](https://promega.com)]
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